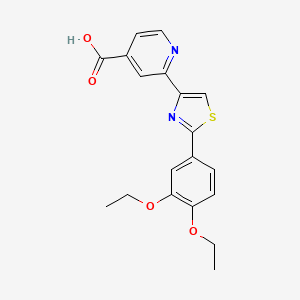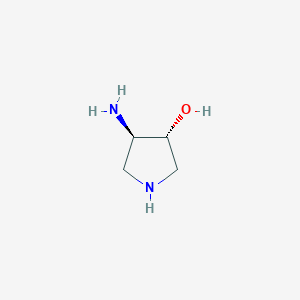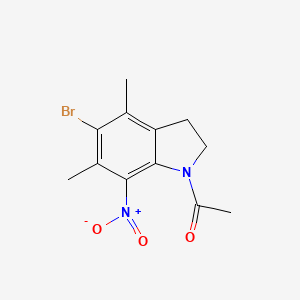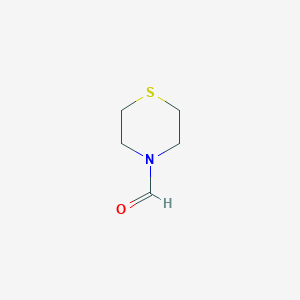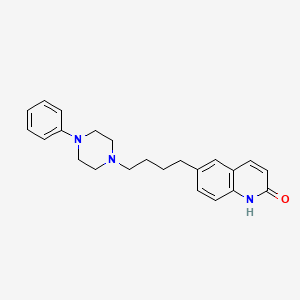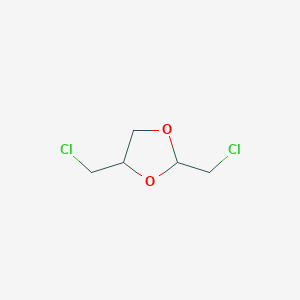![molecular formula C16H16ClN3O B8715128 3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol CAS No. 61656-17-5](/img/structure/B8715128.png)
3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is a complex organic compound that features a benzimidazole core substituted with a 4-chlorophenyl group and an amino-propanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution with 4-Chlorophenyl Group:
Attachment of Amino-Propanol Side Chain: The final step involves the reaction of the substituted benzimidazole with 3-chloropropanol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines.
科学研究应用
3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share a similar core structure.
Chlorophenyl Compounds: 4-chlorophenylamine and 4-chlorophenylacetic acid are examples of compounds with a similar substituent.
Uniqueness
3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is unique due to the combination of its benzimidazole core, chlorophenyl group, and amino-propanol side chain. This unique structure may confer specific properties and activities not found in other similar compounds.
属性
CAS 编号 |
61656-17-5 |
|---|---|
分子式 |
C16H16ClN3O |
分子量 |
301.77 g/mol |
IUPAC 名称 |
3-[[1-(4-chlorophenyl)benzimidazol-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C16H16ClN3O/c17-12-6-8-13(9-7-12)20-15-5-2-1-4-14(15)19-16(20)18-10-3-11-21/h1-2,4-9,21H,3,10-11H2,(H,18,19) |
InChI 键 |
RTFOFPZSRDFZPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Cl)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


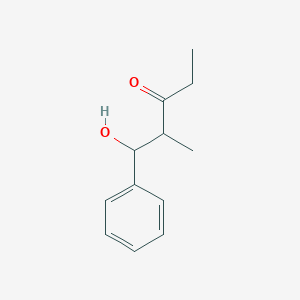
![2-[(4-Fluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8715056.png)
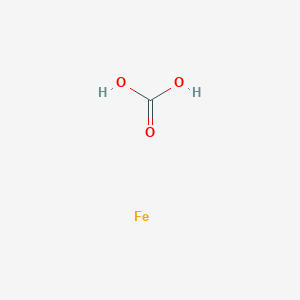

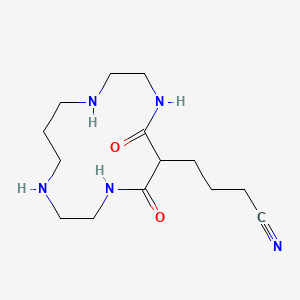
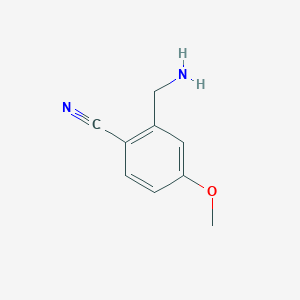
![ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B8715093.png)
